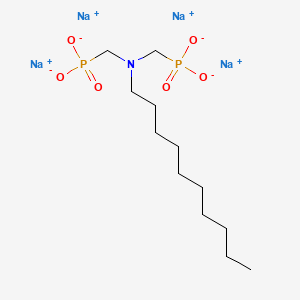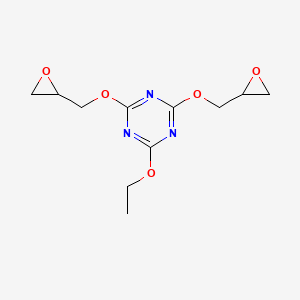
((Decylimino)bis(methylene))bisphosphonic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((Decylimino)bis(methylene))bisphosphonic acid, sodium salt is a chemical compound with the molecular formula C12H29NO6P2.xNa. It is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
The synthesis of ((Decylimino)bis(methylene))bisphosphonic acid, sodium salt involves the reaction of decylamine with formaldehyde and phosphorous acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
((Decylimino)bis(methylene))bisphosphonic acid, sodium salt undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
((Decylimino)bis(methylene))bisphosphonic acid, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in industrial processes, including the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of ((Decylimino)bis(methylene))bisphosphonic acid, sodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity. These interactions can result in various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
((Decylimino)bis(methylene))bisphosphonic acid, sodium salt can be compared with other similar compounds, such as:
(Aminomethyl)phosphonic acid: This compound has similar phosphonic acid groups but differs in its overall structure and properties.
(Nitrilotris(methylene))trisphosphonic acid: Another compound with multiple phosphonic acid groups, but with a different arrangement of atoms. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
94313-55-0 |
|---|---|
Molecular Formula |
C12H25NNa4O6P2 |
Molecular Weight |
433.24 g/mol |
IUPAC Name |
tetrasodium;N,N-bis(phosphonatomethyl)decan-1-amine |
InChI |
InChI=1S/C12H29NO6P2.4Na/c1-2-3-4-5-6-7-8-9-10-13(11-20(14,15)16)12-21(17,18)19;;;;/h2-12H2,1H3,(H2,14,15,16)(H2,17,18,19);;;;/q;4*+1/p-4 |
InChI Key |
QITZHOKEJAWGBR-UHFFFAOYSA-J |
Canonical SMILES |
CCCCCCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Tris[2,4,6-tris(1-phenylethyl)phenyl] phosphate](/img/structure/B12675221.png)

![Ethyl 2-[[2-[(2-ethylhexyl)oxy]ethylidene]amino]benzoate](/img/structure/B12675227.png)


![4-(6-bromo-1-ethylbenzo[cd]indol-1-ium-2-yl)-N,N-diethylaniline;sulfate](/img/structure/B12675234.png)



